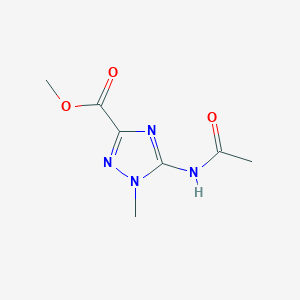

Methyl 5-acetamido-1-methyl-1H-1,2,4-triazole-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 5-acetamido-1-methyl-1H-1,2,4-triazole-3-carboxylate is a triazole derivative characterized by a 1,2,4-triazole ring substituted with a methyl group at the N1 position, an acetamido group at C5, and a methyl ester at C3. This compound serves as a critical intermediate in medicinal chemistry, particularly in synthesizing nucleoside analogues like Ribavirin (1-β-D-ribofuranosyl-1H-1,2,4-triazole-3-carboxamide), an antiviral agent . Its molecular structure (C₇H₁₀N₄O₃) combines both lipophilic (methyl and acetamido groups) and polar (ester) functionalities, enabling diverse reactivity and interactions in biological systems. The compound’s crystal structure and conformational preferences have been studied, revealing sensitivity to substitutions in the N2–N1–C5 fragment of the triazole ring .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-acetamido-1-methyl-1H-1,2,4-triazole-3-carboxylate can be synthesized through the esterification of 5-amino-1,2,4-triazole-3-carboxylic acid with methanol . The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction conditions include heating the mixture under reflux to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-acetamido-1-methyl-1H-1,2,4-triazole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The triazole ring can undergo substitution reactions, where one of the hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and a suitable leaving group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the triazole ring, leading to a wide range of derivatives.

Scientific Research Applications

Synthesis and Properties

Methyl 5-acetamido-1-methyl-1H-1,2,4-triazole-3-carboxylate can be synthesized through the acetylation of methyl 5-amino-1H-1,2,4-triazole-3-carboxylate. The process typically involves reacting the amino compound with acetic anhydride or acetyl chloride in the presence of a base to facilitate the formation of the acetamido group. The resulting compound exhibits a triazole core that is critical for its biological activity.

Anticancer Properties

Research indicates that derivatives of 1,2,4-triazoles, including this compound, have demonstrated promising anticancer activities. Various studies have shown that compounds with this scaffold can inhibit cell proliferation in several cancer cell lines and exhibit antiangiogenic properties. For instance, a study highlighted the efficacy of triazole derivatives in targeting specific cancer pathways, suggesting that modifications to the triazole structure can enhance their therapeutic potential .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Triazole derivatives have been reported to exhibit activity against various Gram-positive and Gram-negative bacteria. In particular, studies have shown that modifications to the triazole ring can lead to increased potency against resistant strains of bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Escherichia coli .

Agricultural Applications

This compound and its derivatives are being explored for their potential as fungicides. The triazole moiety is known for its ability to inhibit fungal sterol biosynthesis, making these compounds valuable in protecting crops from fungal pathogens. Research has indicated that certain triazole derivatives possess broad-spectrum antifungal activity, which could be beneficial in agricultural settings .

Case Study 1: Anticancer Activity

A recent study synthesized a series of triazole derivatives and evaluated their anticancer properties against various cell lines. The results demonstrated that this compound exhibited significant cytotoxicity against breast and lung cancer cells. The mechanism of action was attributed to the induction of apoptosis through the mitochondrial pathway .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial efficacy, a series of triazole derivatives were tested against MRSA strains. This compound showed a minimum inhibitory concentration (MIC) significantly lower than traditional antibiotics, indicating its potential as a novel antimicrobial agent .

Mechanism of Action

The mechanism of action of methyl 5-acetamido-1-methyl-1H-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, which can influence various biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Structural Comparison

The compound is structurally analogous to several 1,2,4-triazole-3-carboxylate derivatives, differing primarily in substituents at C5 and N1. Key comparisons include:

Key Structural Insights :

- N1 Methylation: Methylation at N1 enhances stability and reduces nucleophilicity, making the compound less reactive toward alkylation compared to non-methylated analogues .

Reactivity Trends :

- Ester groups in all derivatives are susceptible to nucleophilic attack (e.g., ammonolysis to form carboxamides) .

Physicochemical Properties

- Melting Points: Methylated derivatives (e.g., N1-methyl) exhibit higher melting points than non-methylated counterparts due to improved crystal packing .

- Lipophilicity: The acetamido group (logP ~0.5–1.0, estimated) increases lipophilicity compared to the amino derivative (logP = -0.686), enhancing membrane permeability .

Research Findings and Data Tables

Table 1: Comparative Reactivity in Nucleophilic Substitution

Biological Activity

Methyl 5-acetamido-1-methyl-1H-1,2,4-triazole-3-carboxylate (referred to as MA-TCA ) is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article explores the synthesis, biological evaluations, and potential therapeutic applications of MA-TCA, supported by relevant data tables and case studies.

Structure and Synthesis

MA-TCA can be synthesized through various methods involving the modification of 1,2,4-triazole derivatives. The general synthetic route involves the acylation of methyl 5-amino-1H-1,2,4-triazole-3-carboxylate followed by methylation processes. The compound's structure includes a triazole ring with an acetamido group at position 5 and a methyl group at position 1, contributing to its unique properties.

Anticancer Activity

MA-TCA has shown promising anticancer activity in various studies. The biological evaluation of triazole derivatives has indicated that compounds with similar structures exhibit significant cytotoxic effects against several cancer cell lines.

Table 1: Cytotoxic Activity of MA-TCA and Related Compounds

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | K562 (Chronic Myeloid Leukemia) | 13.6 ± 0.3 |

| Ribavirin | K562 | 250 |

| Compound X | CCRF-SB (Acute Lymphoblastic Leukemia) | 112 ± 19 |

The IC50 values indicate that MA-TCA has a significantly lower cytotoxicity compared to ribavirin, suggesting its potential as a more effective agent against leukemia cells.

The mechanism underlying the anticancer activity of MA-TCA appears to involve apoptosis induction and cell cycle arrest. Studies have shown that treatment with MA-TCA leads to an increase in sub-G1 phase cell populations in K562 cells, indicative of apoptotic cell death. Furthermore, it affects the distribution of cells across different phases of the cell cycle:

Table 2: Cell Cycle Distribution Changes Induced by MA-TCA

| Treatment | G0 Phase (%) | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

|---|---|---|---|---|

| Control | 10 | 40 | 30 | 20 |

| MA-TCA (7 µM) | 25 | 55 | 10 | 10 |

These data suggest that MA-TCA effectively induces cell cycle arrest in the G1 phase while promoting apoptosis.

Antimicrobial Activity

In addition to its anticancer properties, MA-TCA exhibits antimicrobial activity against various pathogens. Research indicates that triazole derivatives can inhibit the growth of bacteria and fungi by disrupting their cellular functions.

Table 3: Antimicrobial Efficacy of MA-TCA

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

The MIC values demonstrate that MA-TCA is particularly effective against Candida albicans, highlighting its potential utility in treating fungal infections.

Case Studies and Clinical Implications

Several case studies have documented the clinical implications of triazole derivatives similar to MA-TCA. For instance, a study on a series of triazole compounds reported their effectiveness in reducing tumor size in animal models when administered at specific dosages. This aligns with findings from in vitro studies indicating that MA-TCA could serve as a lead compound for further development into anticancer therapies.

Properties

Molecular Formula |

C7H10N4O3 |

|---|---|

Molecular Weight |

198.18 g/mol |

IUPAC Name |

methyl 5-acetamido-1-methyl-1,2,4-triazole-3-carboxylate |

InChI |

InChI=1S/C7H10N4O3/c1-4(12)8-7-9-5(6(13)14-3)10-11(7)2/h1-3H3,(H,8,9,10,12) |

InChI Key |

LIXYLZLVSGDCQA-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=NC(=NN1C)C(=O)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.